2-Dimethylamino-7-nitrofluorene

概要

説明

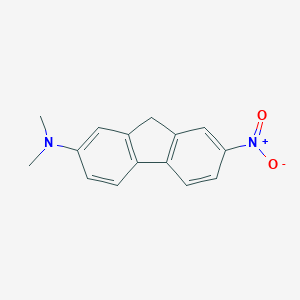

2-Dimethylamino-7-nitrofluorene (CAS 19221-04-6) is a nitroaromatic compound featuring a fluorene backbone substituted with a dimethylamino group at position 2 and a nitro group at position 6. Its molecular formula is C₁₅H₁₄N₂O₂, with a molecular weight of 254.284 g/mol and a density of 1.283 g/cm³ .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylamino-7-nitrofluorene typically involves the nitration of 2-dimethylaminofluorene. The process begins with the preparation of 2-dimethylaminofluorene, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions: 2-Dimethylamino-7-nitrofluorene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Formation of nitroso and nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted fluorene derivatives.

科学的研究の応用

Chemical Properties and Mechanism of Action

2-Dimethylamino-7-nitrofluorene is an organic compound with the molecular formula . It features a dimethylamino group at the 2-position and a nitro group at the 7-position of the fluorene structure. This configuration leads to distinct electronic properties, facilitating intramolecular charge transfer processes that enhance its fluorescence characteristics in various solvents .

Mechanism of Action:

- Target: The primary target of this compound is human serum albumin (HSA).

- Mode of Action: It binds to hydrophobic sites on HSA, resulting in alterations in fluorescence spectra depending on the polarity of the medium.

- Result: This interaction can be utilized to study molecular interactions and solvent effects, making it a valuable tool in chemical research.

Chemistry

This compound serves as a fluorescent probe for studying:

- Solvent Polarity: Its solvatochromic properties allow researchers to determine solvent dipolarity and polarizability by observing changes in fluorescence .

- Molecular Interactions: The compound's fluorescence behavior can indicate interactions between molecules, aiding in the understanding of chemical processes.

Biology

The compound is notable for its:

- Mutagenic Properties: Studies have shown that it can induce DNA damage, making it relevant for cancer research focused on mutagenesis and carcinogenesis .

- Fluorescent Labeling: Its strong fluorescence makes it suitable for use as a fluorescent marker in biological assays, such as tracking cellular processes or studying DNA repair mechanisms .

Medicine

In medical research, this compound is being investigated for:

- Cancer Research: Its potential as a fluorescent marker helps visualize cancer cells and study tumor behavior under various conditions.

- Antiviral Activity: Analogous compounds have shown efficacy against hepatitis C virus (HCV), suggesting that derivatives of this compound could be explored for similar applications .

Industry

The compound finds applications in:

- Organic Light-Emitting Diodes (OLEDs): Its photophysical properties make it suitable for developing efficient light-emitting materials used in electronic displays .

- Fluorescent Probes: The solvatochromic nature allows for the development of probes that can adapt their emission based on environmental conditions, enhancing sensitivity in analytical applications.

Case Studies

-

Study on Solvatochromism:

Researchers utilized this compound to investigate solvent effects on fluorescence. The study demonstrated how varying solvent polarity influenced emission wavelengths, providing insights into molecular interactions and solvent dynamics . -

Antiviral Research:

A series of compounds based on the fluorene structure were synthesized to evaluate their inhibitory effects against HCV. The findings indicated that modifications to the dimethylamino group significantly affected antiviral potency, paving the way for designing more effective antiviral agents . -

Fluorescent Probes Development:

The unique fluorescence properties were harnessed to develop probes capable of detecting changes in cellular environments. These probes showed potential for real-time imaging in biological systems, enhancing our understanding of dynamic cellular processes.

作用機序

The mechanism of action of 2-Dimethylamino-7-nitrofluorene involves its interaction with molecular targets through its electron-donating dimethylamino group and electron-withdrawing nitro group. These interactions lead to various photophysical and chemical properties, such as fluorescence and solvatochromism. The compound can undergo photoinduced charge transfer, which is crucial for its applications in fluorescence quenching and as a solvatochromic dye .

類似化合物との比較

Structural and Functional Comparison with Analogues

Structural Analogues

Key analogues include:

- 2-Amino-7-nitrofluorene (CAS 1214-32-0): Substituted with a primary amino group at position 2 .

- 1-Methyl-5-nitroindoline (CAS 18711-25-6): A bicyclic indoline derivative with a nitro group at position 5 .

- Ethyl 5-cyanonicotinate (CAS 90417-31-5): A pyridine-based compound with nitrile and ester groups .

Table 1: Structural Comparison

| Compound | Backbone | Position 2 Substitution | Position 7/Other Substitution |

|---|---|---|---|

| 2-Dimethylamino-7-nitrofluorene | Fluorene | Dimethylamino | Nitro (position 7) |

| 2-Amino-7-nitrofluorene | Fluorene | Amino | Nitro (position 7) |

| 1-Methyl-5-nitroindoline | Indoline | Methyl | Nitro (position 5) |

| Ethyl 5-cyanonicotinate | Pyridine | Ethoxycarbonyl | Cyano (position 5) |

Physicochemical Properties

Key Properties

Table 2: Physical Properties Comparison

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 254.284 | 1.283 | 440.1 | N/A |

| 2-Amino-7-nitrofluorene | 226.230 | 1.392 | 458.4 | 234–235 |

| 1-Methyl-5-nitroindoline | 178.188 | 1.259 | 334.7 | N/A |

| Ethyl 5-cyanonicotinate | 176.172 | 1.210 | 283.8 | 88 |

Observations:

- Boiling Points: Despite its higher molecular weight, this compound has a lower boiling point (440.1°C) than 2-Amino-7-nitrofluorene (458.4°C). This may result from reduced hydrogen-bonding capacity due to the dimethylamino group’s steric hindrance .

- Density: The amino-substituted fluorene (1.392 g/cm³) is denser than the dimethylamino variant, likely due to tighter molecular packing facilitated by hydrogen bonding .

- Melting Points: 2-Amino-7-nitrofluorene exhibits a defined melting point (234–235°C), while data for the dimethylamino analogue is unavailable, suggesting differences in crystallinity or stability .

Reactivity and Stability

Electronic Effects

- Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitution to meta positions. This effect is moderated by the electron-donating dimethylamino group in this compound, creating a push-pull electronic system .

- Comparison with 2-Amino-7-nitrofluorene: The primary amino group is a stronger electron donor than dimethylamino, leading to higher ring activation. This may enhance reactivity in nucleophilic substitutions compared to the dimethylamino variant .

Stability

- Oxidative Stability: Nitro groups generally confer oxidative resistance, but the dimethylamino group’s electron-donating nature may increase susceptibility to oxidation compared to pyridine-based analogues like Ethyl 5-cyanonicotinate .

生物活性

2-Dimethylamino-7-nitrofluorene (DMANF) is a synthetic compound belonging to the nitrofluorene family, notable for its diverse biological activities, including mutagenicity, carcinogenicity, and fluorescence properties. This article explores the biological activity of DMANF, focusing on its mechanisms of action, toxicity profiles, and relevant research findings.

- Chemical Formula : C15H14N2O2

- Molecular Weight : 254.29 g/mol

- CAS Number : 3762473

DMANF exhibits biological activity primarily through its interaction with cellular macromolecules, leading to various biochemical effects:

- Mutagenicity : DMANF has been shown to induce mutations in bacterial and mammalian cells. It operates via the formation of DNA adducts, which can lead to errors during DNA replication.

- Carcinogenic Potential : Studies indicate that DMANF is a potent carcinogen in laboratory animals. The compound's nitro group can undergo reduction to form reactive species that interact with cellular components, thus promoting tumorigenesis.

- Fluorescence Properties : DMANF exhibits strong fluorescence, making it a useful probe in biochemical assays. Its fluorescence can be quenched by various agents, allowing for studies on molecular interactions and environmental sensing.

Toxicity Profile

The toxicity of DMANF is significant and varies based on exposure levels and routes:

- Acute Toxicity : High doses can lead to severe cytotoxic effects in vitro and in vivo.

- Chronic Exposure : Long-term exposure is associated with increased risks of cancer due to its mutagenic properties.

In Vitro Studies

- DNA Interaction Studies : Research has demonstrated that DMANF forms stable adducts with DNA, leading to strand breaks and mutations in cultured cells. For instance, a study reported that DMANF induced mutations in the Ames test with Salmonella typhimurium at concentrations as low as 10 µg/mL .

- Fluorescence Quenching : DMANF's fluorescence can be quenched by various compounds, providing insights into its interactions with biomolecules. A study highlighted that quenching occurred via static or dynamic mechanisms depending on the quencher used .

In Vivo Studies

- Carcinogenicity Tests : In rodent models, DMANF administration resulted in a significant increase in tumors at multiple sites. The National Toxicology Program reported that DMANF caused tumors in the liver and bladder when administered through dietary routes .

- Metabolism Studies : Research indicates that DMANF undergoes metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive intermediates that bind to macromolecules .

Case Study 1: Mutagenicity Assessment

A comprehensive study assessed the mutagenic potential of DMANF using various strains of S. typhimurium. Results indicated a dose-dependent increase in revertant colonies, confirming its mutagenic properties .

Case Study 2: Carcinogenicity in Rodents

In a two-year bioassay conducted by the National Toxicology Program, male and female rats were fed diets containing DMANF. The study concluded that there was a significant incidence of liver tumors among treated groups compared to controls .

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Structure | Chemical Structure |

| Mutagenicity | Positive (Ames test) |

| Carcinogenicity | Yes (rodent studies) |

| Fluorescence Max Emission | 540 nm |

| LD50 (oral, rat) | 250 mg/kg |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-dimethylamino-7-nitrofluorene, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via alkylation reactions using nitrofluorene derivatives and dimethylamine precursors. Key parameters include:

- Solvent selection : Anhydrous DMSO or dichloromethane (DCM) is often preferred for alkylation due to their inertness and ability to stabilize intermediates .

- Catalysts : Potassium iodide (KI) can enhance reactivity by facilitating halide displacement in alkylation steps .

- Temperature control : Reactions are typically conducted at room temperature or under mild heating (0–40°C) to avoid side reactions like hydrolysis or decomposition.

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is recommended for isolating high-purity products .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming molecular structure, particularly the positions of dimethylamino and nitro groups. For example, the nitro group’s electron-withdrawing effect causes distinct deshielding in aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS (HR-MS) validates the molecular formula (CHNO) and detects isotopic patterns .

- UV-Vis Spectroscopy : Identifies absorption maxima (e.g., ~300–400 nm) linked to π→π* transitions and intramolecular charge transfer (ICT) states .

Advanced Research Questions

Q. How does solvent polarity influence the excited-state dynamics of this compound, and what methodologies can elucidate these effects?

- Methodological Answer :

- Experimental Design : Use femtosecond transient absorption spectroscopy to track ultrafast excited-state relaxation (10–10 s). Solvents like cyclohexane (nonpolar) vs. acetonitrile (polar) can reveal polarity-dependent pathways .

- Key Observations :

- Dual fluorescence : In polar solvents, two emission bands arise from planar and twisted ICT states. Time-resolved fluorescence decay kinetics can quantify their lifetimes .

- Non-radiative decay : Apolar solvents favor pathways like intersystem crossing (ISC) due to El-Sayed-allowed transitions, detectable via triplet-state absorption signals .

- Computational Support : Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations map potential energy surfaces (PES) to identify minima and conical intersections responsible for fluorescence quenching .

Q. What computational strategies are effective in resolving contradictions between experimental fluorescence data and theoretical predictions for nitrofluorene derivatives?

- Methodological Answer :

- Multi-reference Methods : For systems with strong ICT or open-shell character, CASSCF/CASPT2 calculations provide accurate excited-state descriptions compared to single-reference TD-DFT .

- Vibronic Coupling Analysis : Include vibrational modes in simulations to explain discrepancies in Stokes shifts or dual fluorescence. Tools like DUSHIN or FCclasses can model vibronic progressions .

- Solvent Modeling : Use polarizable continuum models (PCM) or explicit solvent clusters in calculations to account for solvent stabilization of charge-separated states .

Q. How can researchers design experiments to distinguish between radiative and non-radiative decay pathways in this compound?

- Methodological Answer :

- Quantum Yield Measurements : Compare fluorescence quantum yields (Φ) in solvents of varying polarity. Low Φ in apolar solvents suggests dominant non-radiative decay (e.g., ISC or internal conversion) .

- Temperature-Dependent Studies : Cool samples to 77 K to suppress thermal activation of non-radiative pathways. Enhanced fluorescence intensity at low temperatures confirms thermally activated decay mechanisms .

- Transient Absorption Spectroscopy : Monitor triplet-triplet absorption bands (e.g., 450–600 nm) to detect ISC events and quantify triplet-state populations .

特性

IUPAC Name |

N,N-dimethyl-7-nitro-9H-fluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-16(2)12-3-5-14-10(8-12)7-11-9-13(17(18)19)4-6-15(11)14/h3-6,8-9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEKUKDWAIXWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396072 | |

| Record name | 2-DIMETHYLAMINO-7-NITROFLUORENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19221-04-6 | |

| Record name | 2-DIMETHYLAMINO-7-NITROFLUORENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。